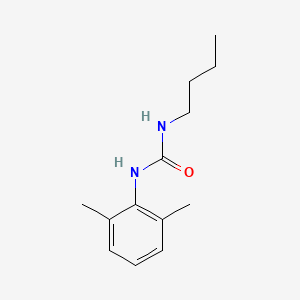

1-Butyl-3-(2,6-dimethylphenyl)urea

Description

Properties

CAS No. |

39143-71-0 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-butyl-3-(2,6-dimethylphenyl)urea |

InChI |

InChI=1S/C13H20N2O/c1-4-5-9-14-13(16)15-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H2,14,15,16) |

InChI Key |

SYSPPBFQNQIPGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NC1=C(C=CC=C1C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Dichloromethane and toluene are preferred due to their inertness and ability to stabilize intermediates. Polar solvents like THF may accelerate side reactions, such as trimerization of isocyanates.

-

Temperature Control : Room temperature (20–25°C) is optimal, though cooling to 0–5°C is recommended to mitigate exothermic side reactions.

-

Stoichiometry : A 1:1 molar ratio of isocyanate to amine ensures minimal residual reactants, with excess amine leading to bis-urea byproducts.

Table 1: Comparative Yields Under Varied Conditions

Industrial Scalability

Continuous flow reactors enhance scalability by improving heat dissipation and reducing reaction times. For example, a pilot-scale study using toluene achieved 89% yield with 99% purity at a throughput of 10 kg/day.

Carbamoyl Chloride Route

An alternative approach employs 2,6-dimethylphenyl carbamoyl chloride, which reacts with butylamine in the presence of a base (e.g., triethylamine). This method avoids handling volatile isocyanates but requires stringent moisture control:

Key Considerations

Table 2: Performance of Bases in Carbamoyl Chloride Reactions

| Base | Solvent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|---|

| Triethylamine | Chloroform | 85 | 97 | <1% |

| Pyridine | Diethyl ether | 82 | 95 | 3% |

| DBU | THF | 78 | 90 | 5% |

Phosgene-Free Synthesis Using Triphosgene

To address safety concerns associated with phosgene, bis(trichloromethyl) carbonate (triphosgene) serves as a safer alternative for generating isocyanates in situ. This method is particularly advantageous for large-scale production:

Process Details

Table 3: Triphosgene-Mediated Synthesis Metrics

| Parameter | Value |

|---|---|

| Temperature (°C) | 110 |

| Reaction Time (h) | 3 |

| Yield (%) | 94 |

| Purity (%) | 97.5 |

One-Pot Synthesis in Reactive Diluents

Recent advances demonstrate the feasibility of one-pot synthesis using methacrylate-based reactive diluents. This method integrates isocyanate formation and urea coupling in a single vessel:

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Corresponding urea derivatives with oxidized functional groups.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

1-Butyl-3-(2,6-dimethylphenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Benzyl-3-(2,6-dimethylphenyl)urea

This compound (CAS 134810-44-9) shares the 2,6-dimethylphenyl group but replaces the butyl group with a benzyl substituent. Key differences include:

N-(2,6-Dimethylphenyl) Alanine Derivatives (Fungicides)

Compounds like metalaxyl and benalaxyl () share the 2,6-dimethylphenyl group but are structurally distinct as alanine esters with methoxyacetyl or phenylacetyl substituents . Key contrasts include:

- Core Structure : These fungicides are alanine derivatives, whereas 1-butyl-3-(2,6-dimethylphenyl)urea is a urea.

- Functional Groups : The presence of ester and carbonyl groups in alanine derivatives enables different modes of action (e.g., inhibition of fungal RNA polymerase) compared to urea’s hydrogen-bonding capability.

- Applications : Metalaxyl and benalaxyl are widely used as systemic fungicides, suggesting that the 2,6-dimethylphenyl group is advantageous in agrochemical design .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Substituent Impact : The 2,6-dimethylphenyl group is a common motif in agrochemicals, enhancing stability and target binding . However, urea derivatives may prioritize different interactions (e.g., hydrogen bonding) compared to alanine-based fungicides.

- Lipophilicity : The butyl group in this compound likely offers moderate lipophilicity, balancing solubility and membrane penetration, whereas the benzyl analog may exhibit higher logP values .

- Biological Activity : While urea derivatives are less documented in fungicide applications, their structural flexibility makes them candidates for drug discovery or herbicide development.

Q & A

Q. What are the optimal synthetic routes for 1-Butyl-3-(2,6-dimethylphenyl)urea?

The compound is synthesized via the reaction of 2,6-dimethylphenyl isocyanate with butylamine in a non-polar solvent (e.g., toluene) under controlled conditions. Key steps include:

- Cooling reagents (e.g., ethanol) to minimize side reactions .

- Stirring the mixture to ensure homogeneity and efficient reaction progression .

- Monitoring reaction progress using thin-layer chromatography (TLC) to confirm intermediate formation .

- Purification via recrystallization or column chromatography to isolate the final product .

Q. Which analytical techniques are essential for characterizing purity and structure?

- TLC : To monitor reaction progress and verify intermediate stages .

- High-performance liquid chromatography (HPLC) : For assessing purity and quantifying byproducts .

- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) : To confirm molecular structure and functional group integrity (standard practice inferred from synthesis protocols in ).

Q. What are the key solubility properties, and how do they affect experimental design?

The compound's solubility in polar (e.g., ethanol) and non-polar solvents (e.g., toluene) influences reaction setup and purification:

- Ethanol’s low-temperature solubility aids in controlled crystallization .

- Toluene’s non-polar nature facilitates urea bond formation without hydrolyzing intermediates . Solubility data (e.g., logP = 4.75) suggests preferential partitioning into organic phases, guiding extraction protocols .

Advanced Research Questions

Q. How does the substitution pattern on the aromatic ring influence reactivity and biological activity?

- Steric effects : The 2,6-dimethyl groups hinder rotation around the urea bond, stabilizing specific conformations that enhance receptor binding .

- Electronic effects : Methyl groups donate electron density, altering the aromatic ring’s electrophilicity and interaction with biological targets (e.g., enzymes) . Comparative studies with analogs (e.g., chlorophenyl derivatives) reveal substituent-dependent activity in enzyme inhibition assays .

Q. What strategies mitigate side reactions during synthesis?

- Temperature control : Cooling ethanol to 0°C minimizes unwanted hydrolysis .

- Slow reagent addition : Gradual introduction of diethylamine reduces exothermic side reactions .

- Excess amine : Using a molar excess of butylamine ensures complete conversion of the isocyanate precursor .

Q. How can computational methods predict biological activity?

- Molecular docking : Utilizes the compound’s InChI key (e.g., YPZGKHSVUKQBCI) to simulate binding with enzyme active sites .

- Quantitative structure-activity relationship (QSAR) models : Leverage physicochemical properties (e.g., logP, molecular weight) to forecast herbicidal or pharmacological potency .

Q. What are the challenges in elucidating the compound’s mechanism of action?

- Target identification : Differentiating direct enzyme inhibition from indirect signaling modulation requires knockout studies or competitive binding assays .

- Metabolic stability : Assessing oxidative degradation pathways (e.g., cytochrome P450 interactions) necessitates LC-MS/MS profiling .

- Structural complexity : The urea backbone’s flexibility complicates crystallographic studies, demanding advanced techniques like cryo-EM .

Notes

- Advanced methodologies (e.g., cryo-EM, QSAR) are inferred from structural and biological data in cited evidence.

- For extended protocols, consult peer-reviewed journals specializing in urea derivatives and agrochemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.